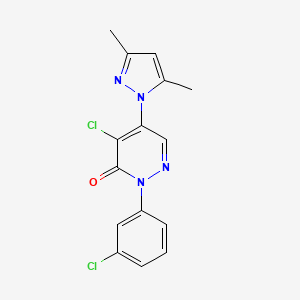

4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone (4C2CP5DMPP) is a synthetic compound of interest in the field of medicinal chemistry. It has a wide range of potential applications in the laboratory, including its use as a drug candidate and as a potential therapeutic agent.

Applications De Recherche Scientifique

Modes of Action of Pyridazinone Herbicides

Research has highlighted the phytotoxicity of certain pyridazinone compounds, including their ability to inhibit the Hill reaction and photosynthesis in plants. This inhibition is linked to the phytotoxic effects observed, suggesting potential applications in developing new herbicides with specific action mechanisms. For instance, modifications to the pyridazinone structure have led to compounds resistant to metabolic detoxification in plants, with additional properties such as interference with chloroplast development, mirroring the actions of other herbicides but with significantly greater effectiveness J. L. Hilton et al., 1969.

Synthesis of New Compounds

Pyridazinones serve as key intermediates in the synthesis of a wide range of compounds. For example, the synthesis of new pyridazinones, pyridazin-imines, and pyridines from specific intermediates demonstrates the versatility of pyridazinones in chemical synthesis, offering a pathway to develop new molecules with potential applications in various fields S. Sayed et al., 2002.

Potential Antimicrobial and Anticancer Agents

The development of novel pyrazole derivatives incorporating the pyridazinone moiety has shown promising results as potential antimicrobial and anticancer agents. These compounds, through meticulous synthesis and characterization, exhibited higher anticancer activity than doxorubicin, a reference drug, in some cases. This highlights the potential of pyridazinone derivatives in pharmaceutical applications, particularly in designing new therapies for infectious diseases and cancer H. Hafez et al., 2016.

Anticancer, Antiangiogenic, and Antioxidant Activities

The synthesis of new derivatives of pyridazinones and their evaluation against various human cancer cell lines have revealed compounds with significant inhibitory effects, comparable to those of standard drugs like methotrexate. Some derivatives also displayed potent antiangiogenic and antioxidant activities, suggesting their utility in cancer treatment and prevention strategies by targeting tumor progression and oxidative stress V. T. Kamble et al., 2015.

Molecular Docking and Antimicrobial Agents

Further research involving the synthesis of pyridyl-pyrazolines and their molecular docking study has demonstrated the potential of these compounds as both anticancer and antimicrobial agents. This underscores the importance of pyridazinones in the development of new drugs with dual functionalities, offering a promising approach to tackle the rising challenge of microbial resistance alongside cancer therapy Kanubhai D. Katariya et al., 2021.

Propriétés

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c1-9-6-10(2)20(19-9)13-8-18-21(15(22)14(13)17)12-5-3-4-11(16)7-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHMABRBJYKDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2995815.png)

![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)

![4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2995819.png)

![2-methanesulfonyl-5-methyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2995820.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)